REACTION_CXSMILES
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[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.CC1(C)[O:15][C:14](=O)[CH2:13][C:12](=[O:17])[O:11]1>C(OCC)(=O)C>[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14](=[O:15])[CH2:13][C:12]([OH:17])=[O:11])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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400 g
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Type
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reactant
|
Smiles
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IC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
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CC1(OC(CC(O1)=O)=O)C
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Name
|
|
Quantity
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5 L
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
|
CUSTOM
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Details
|
was stirred at 80° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was cooled to 23° C.
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Type
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EXTRACTION
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Details
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The mixture was extracted with aqueous sodium hydroxide solution (110 g of sodium hydroxide dissolved in 5 L of water)
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Type
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WASH
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Details
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The basic aqueous layer was washed with ethyl acetate (3 L)
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Type
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EXTRACTION
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Details
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The acidic aqueous solution was extracted with ethyl acetate (3×3 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined solution was dried with magnesium sulfate
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Type
|
FILTRATION
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Details
|
The dried solution was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |